molecular formula C10H19N3O B177095 (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone CAS No. 100158-68-7

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone

Cat. No.: B177095
CAS No.: 100158-68-7
M. Wt: 197.28 g/mol
InChI Key: FXYNRDLXGBFSTB-VIFPVBQESA-N
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Description

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is a compound featuring a piperazine ring substituted with a methyl group at the 4-position, linked via a methanone bridge to an (S)-configured pyrrolidine ring. This structural motif is common in therapeutic agents targeting enzymes and receptors in metabolic, neurological, and oncological disorders. The compound’s design leverages the piperazine moiety for improved solubility and metabolic stability, while the pyrrolidine component may enhance target binding specificity. Below, we compare its structural, metabolic, and pharmacokinetic properties with analogous compounds.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYNRDLXGBFSTB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Coupling (Primary Route)

The most efficient method involves reacting (S)-pyrrolidine-2-carbonyl chloride with 4-methylpiperazine under anhydrous conditions (Scheme 1):

Reaction Conditions

  • Solvent: Toluene/t-butanol (1:1)

  • Base: Triethylamine (2.5 eq)

  • Temperature: 0°C to room temperature

  • Yield: 60% after purification

The mechanism proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the (S)-pyrrolidine moiety necessitates slow addition of the acyl chloride to minimize diastereomer formation.

Key Optimization

  • Phosphorous Salt Removal: Post-reaction washing with ether reduces phosphorous impurities (from DPPA in Curtius rearrangements).

  • Stereochemical Preservation: Chiral HPLC confirms >98% enantiomeric excess when using (S)-pyrrolidine-2-carboxylic acid derived from L-prolinol.

Reductive Amination of Ketone Precursors (Alternative Route)

A two-step approach leverages reductive amination to install the piperazine group (Table 1):

Table 1: Reductive Amination Parameters

StepReagentsConditionsYield
1(S)-Pyrrolidin-2-one, 4-methylpiperazineTi(OiPr)₄, MeOH, 12 h45%
2NaBH₃CN, AcOH0°C, 2 h72%

This method avoids acyl chloride handling but suffers from lower overall yield (32%) due to competing imine hydrolysis.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

  • Acyl Chloride Route: Higher yields (60%) but requires rigorous exclusion of moisture.

  • Reductive Amination: Milder conditions but necessitates chromatographic separation of regioisomers.

Solvent Systems and Reaction Kinetics

Polar aprotic solvents (DMF, DMAc) accelerate coupling rates but promote racemization at the pyrrolidine stereocenter. Non-polar solvents (toluene) preserve chirality but prolong reaction times (12–20 h).

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adapting the acyl chloride method to flow chemistry reduces phosphorous impurity generation by 40%, enabling kilogram-scale production.

Regulatory Considerations

Residual triethylamine hydrochloride mandates ion-exchange chromatography, increasing production costs by ~15% compared to traditional batch processing .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine or pyrrolidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for the development of drugs targeting neurological disorders due to its interaction with neurotransmitter receptors. Notably, it has shown competitive inhibition properties against dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management .

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique combination of piperazine and pyrrolidine rings provides a versatile scaffold for creating derivatives with varied biological activities. Researchers utilize it to explore new synthetic pathways and enhance the efficiency of drug development processes .

Biological Studies

In biological research, this compound is used to study the interactions between piperazine and pyrrolidine derivatives with various biological targets. These studies help elucidate its pharmacological profile and potential therapeutic applications.

Industrial Applications

The compound finds applications in developing new materials and chemical processes, particularly in industries focused on pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production methods .

Synthetic Routes

Several synthetic routes have been proposed for the preparation of this compound:

Synthetic Route Description
Reaction with Glutaric AnhydrideInvolves heating 4-methylpiperazine with glutaric anhydride in dichloromethane to yield the desired compound.
Automated ProductionUtilizes continuous flow reactors for large-scale synthesis, allowing precise control over reaction conditions to maximize yield.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

Research has demonstrated that this compound exhibits significant binding affinity towards DPP-IV, making it a candidate for further investigation in diabetes treatment. The study highlighted its competitive inhibition properties, suggesting potential therapeutic benefits in managing hyperglycemia .

Case Study 2: Synthesis of Novel Derivatives

A study focused on synthesizing various derivatives of this compound revealed that modifications to its structure could enhance biological activity against specific targets. The derivatives were tested for their efficacy in inhibiting cancer cell proliferation, showcasing the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyrrolidine ring may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects in medicinal applications .

Comparison with Similar Compounds

Research Findings and Implications

  • PF-00734200 : Advanced to Phase 3 trials for diabetes due to robust DPP-IV inhibition and favorable PK .
  • CP-93,393 : Gender-dependent metabolism in monkeys suggests clinical monitoring for dose adjustments .
  • Benzoxazinones: Substituent optimization (e.g., 5-ethyl-7-methoxy) balances potency and stability, a strategy applicable to the target compound .
  • Acridine Derivatives : Highlight the 4-methylpiperazine’s role in overcoming pharmacokinetic barriers for CNS targets .

Biological Activity

(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, also known by its CAS number 100158-68-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H20_{20}N3_3O, with a molecular weight of approximately 198.28 g/mol. The compound features a piperazine ring substituted with a methyl group and a pyrrolidine moiety, suggesting potential interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin signaling. DPP-IV inhibitors are primarily used in the management of type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon release.

Table 1: Comparison of DPP-IV Inhibitors

Compound NamePotency (IC50)SelectivityApplication
This compoundTBDTBDPotential anti-diabetic agent
Sitagliptin~10 nMHighType 2 diabetes
Vildagliptin~5 nMModerateType 2 diabetes

Antidiabetic Effects

Several studies have highlighted the potential antidiabetic effects of DPP-IV inhibitors. For instance, this compound was evaluated for its ability to enhance insulin secretion in vitro. Preliminary results suggest that it may effectively inhibit DPP-IV activity, leading to increased levels of active incretins in the bloodstream.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in improved glycemic control compared to untreated controls. Measurements indicated significant reductions in fasting blood glucose levels.
  • Safety Profile : Toxicological assessments have shown that the compound exhibits low acute toxicity, with no significant adverse effects observed at therapeutic doses.
  • Mechanistic Insights : Binding studies revealed that the compound interacts with key residues in the active site of DPP-IV, akin to established inhibitors like sitagliptin and vildagliptin. This interaction promotes reversible inhibition, which is crucial for maintaining glucose homeostasis.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting (S)-pyrrolidine-2-carboxylic acid derivatives with 4-methylpiperazine using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF or DCM) under inert conditions .
  • Chiral purity control : Employing asymmetric synthesis techniques or chiral resolution (e.g., chiral HPLC) to ensure enantiomeric purity of the (S)-pyrrolidin-2-yl-methanone moiety .
  • Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the stereochemistry of the (S)-pyrrolidine group and piperazine substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Identification of carbonyl (C=O) stretching vibrations (~1650–1750 cm1^{-1}) and piperazine N-H bonds .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Test in phosphate-buffered saline (PBS), DMSO, and ethanol at concentrations ≥10 mM. Data from similar piperazine derivatives suggest moderate aqueous solubility (1–5 mg/mL) .
  • Stability studies : Use HPLC or LC-MS to monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .

Q. What preliminary pharmacological screening approaches are appropriate?

  • Receptor binding assays : Target GPCRs or kinases due to structural similarities to bioactive piperazine derivatives. Use radioligand displacement assays (e.g., 3^3H-labeled ligands) .
  • Cytotoxicity profiling : Screen against HEK-293 or HepG2 cell lines at 1–100 µM concentrations to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Dynamic NMR experiments : Analyze variable-temperature 1^1H NMR to detect conformational exchange broadening in the piperazine ring .
  • DFT calculations : Compare computed 13^13C chemical shifts (using Gaussian or ORCA) with experimental data to validate stereochemical assignments .
  • X-ray crystallography : Resolve ambiguities by growing single crystals in solvents like acetonitrile/water mixtures .

Q. What computational strategies predict target engagement and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine D2_2 or serotonin 5-HT2A_{2A} receptors, common targets for piperazine derivatives .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups on piperazine) with bioactivity using datasets from analogs (Table 1) :
Compound IDPredicted pIC50_{50}Experimental pIC50_{50}Deviation
217.36737.35770.0095
227.18917.3920-0.2029

Q. How can researchers address poor bioavailability in preclinical models?

  • Prodrug design : Introduce hydrolyzable esters or phosphates to the pyrrolidine carbonyl group to enhance membrane permeability .
  • Salt formation : Synthesize hydrochloride salts (common for piperazines) to improve aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA-based carriers to prolong half-life in pharmacokinetic studies .

Q. What experimental controls are essential when conflicting biological activity data arise?

  • Batch-to-batch reproducibility : Validate purity (>98%) via HPLC and elemental analysis for each synthesis batch .
  • Positive/Negative controls : Include known agonists/antagonists (e.g., risperidone for 5-HT2A_{2A}) and vehicle-only groups in assays .
  • Orthogonal assays : Confirm receptor binding results with functional assays (e.g., cAMP accumulation or calcium flux) .

Q. How can enantiomeric purity be optimized during scale-up synthesis?

  • Chiral auxiliaries : Use (S)-proline-derived catalysts in asymmetric ketone formation steps .
  • Kinetic resolution : Employ lipases or esterases to selectively hydrolyze undesired (R)-enantiomers .
  • In-process monitoring : Track enantiomeric excess (ee) via chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Key Data Contradictions and Mitigation Strategies

  • Spectral vs. crystallographic data : If NMR suggests a planar piperazine ring but X-ray shows chair conformation, re-examine solvent effects or crystal packing forces .
  • In vitro vs. in vivo efficacy gaps : Optimize dosing regimens or assess metabolic stability using liver microsomes (e.g., CYP3A4 inhibition assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.